molecular formula C16H23NO4 B14870400 Methyl 4-(4-ethoxy-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(4-ethoxy-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14870400
M. Wt: 293.36 g/mol
InChI Key: VLJWJCFOZDBSBQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethoxy-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring substituted with ethoxy and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethoxy-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with ethoxy and methoxy-substituted benzyl halides in the presence of a base such as potassium carbonate in dimethylformamide (DMF) under reflux conditions . The reaction mixture is then poured onto crushed ice to precipitate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxy-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(4-ethoxy-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxy-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-ethoxy-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and the pyrrolidine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

methyl 4-(4-ethoxy-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C16H23NO4/c1-5-21-14-7-6-11(8-15(14)19-3)12-9-17(2)10-13(12)16(18)20-4/h6-8,12-13H,5,9-10H2,1-4H3

InChI Key

VLJWJCFOZDBSBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CN(CC2C(=O)OC)C)OC

Origin of Product

United States

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